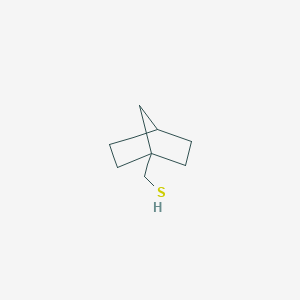

1-Norbornanemethanethiol

Description

1-Norbornanemethanethiol (CAS: Not explicitly provided in evidence) is a bicyclic organic compound featuring a norbornane backbone substituted with a methanethiol (-CH₂SH) group at the 1-position. The norbornane structure, a bicyclo[2.2.1]heptane system, imposes significant steric and electronic effects due to its rigid, strained geometry. Its thiol group enables reactivity in disulfide bond formation, metal chelation, and nucleophilic substitutions.

Properties

IUPAC Name |

1-bicyclo[2.2.1]heptanylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14S/c9-6-8-3-1-7(5-8)2-4-8/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKGLOMIWHFAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C2)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Norbornanemethanethiol can be synthesized through several methods. One common approach involves the reaction of norbornene with thiol-containing reagents under specific conditions. For instance, the reaction of norbornene with hydrogen sulfide in the presence of a catalyst can yield 1-Norbornanemethanethiol .

Industrial Production Methods: Industrial production of 1-Norbornanemethanethiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-Norbornanemethanethiol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: It can be reduced to form the corresponding thiolates.

Substitution: It can undergo substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiolates.

Substitution: Thioethers.

Scientific Research Applications

1-Norbornanemethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Norbornanemethanethiol involves its interaction with various molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where it donates a pair of electrons to form a new chemical bond. Additionally, its sulfur atom can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Norbornanethiol, Acetate (CAS: 24584-23-4)

- Structure : Differs in the substitution position (2 vs. 1) and functionalization (acetylated thiol vs. free thiol). The acetate group replaces the -SH group, rendering it less reactive in thiol-specific reactions.

- Spectroscopic Data: Infrared (IR) spectroscopy for 2-Norbornanethiol, Acetate shows characteristic C=O stretches (~1740 cm⁻¹) and S-O-C vibrations (~1250 cm⁻¹), absent in 1-Norbornanemethanethiol, which would exhibit a strong S-H stretch (~2550 cm⁻¹) .

- Applications: Used in analytical and synthetic contexts, whereas 1-Norbornanemethanethiol’s free thiol group makes it more suitable for redox-active applications .

Butanethiol (1-Butanethiol; CAS: 109-79-5)

- Physical Properties: Lower molecular weight (90.19 g/mol vs. ~154.27 g/mol for 1-Norbornanemethanethiol) and higher volatility (boiling point: 98°C vs. estimated >150°C for norbornane derivatives).

- Reactivity : Less steric hindrance facilitates faster nucleophilic reactions compared to the bicyclic analog .

Thermodynamic and Kinetic Properties

Norbornane derivatives exhibit unique thermodynamic stability due to ring strain. For example, the enthalpy of hydrolysis for norbornyl ketals (e.g., 1-Methyl-2-norbornanone dimethyl ketal) is influenced by the bicyclic system’s strain energy, which may parallel trends in thiol derivatives. However, direct data for 1-Norbornanemethanethiol are lacking .

Data Tables

| Property | 1-Norbornanemethanethiol | 2-Norbornanethiol, Acetate | Butanethiol |

|---|---|---|---|

| Molecular Formula | C₈H₁₂S | C₉H₁₂O₂S | C₄H₁₀S |

| Molecular Weight (g/mol) | ~154.27 (estimated) | 184.25 | 90.19 |

| CAS Number | Not provided | 24584-23-4 | 109-79-5 |

| Key IR Absorptions | S-H (~2550 cm⁻¹) | C=O (~1740 cm⁻¹), S-O-C (~1250 cm⁻¹) | S-H (~2550 cm⁻¹) |

| Boiling Point | >150°C (estimated) | Not available | 98°C |

| Applications | Redox chemistry, ligands | Analytical standards | Industrial synthesis |

Research Findings and Gaps

- Spectroscopic Data: IR spectra for 2-Norbornanethiol, Acetate are well-documented , but analogous data for 1-Norbornanemethanethiol require experimental validation.

- Thermodynamics: Enthalpy data for norbornane derivatives (e.g., ketals) suggest that ring strain impacts reactivity , but thiol-specific studies are absent.

- Safety Protocols : General guidelines for thiols apply, though compound-specific toxicity studies are needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.